molecular formula C15H16ClN3O2 B123062 1,4-Naphthalenedione, 2-chloro-3-((4-methyl-1-piperazinyl)amino)- CAS No. 155669-76-4

1,4-Naphthalenedione, 2-chloro-3-((4-methyl-1-piperazinyl)amino)-

Cat. No. B123062
M. Wt: 305.76 g/mol
InChI Key: KUEVGUQDDQGNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Naphthalenedione, 2-chloro-3-((4-methyl-1-piperazinyl)amino)-, commonly known as CP-31398, is a small molecule that has gained significant attention in the scientific community due to its potential as a cancer therapeutic agent. CP-31398 has been shown to have a unique mechanism of action that targets the p53 tumor suppressor protein, which is frequently mutated or inactivated in cancer cells.

Mechanism Of Action

CP-31398 binds to the DNA-binding domain of the p53 protein and stabilizes its conformation, leading to increased transcriptional activity of p53 target genes. This results in the induction of apoptosis in cancer cells that have mutated or lost the function of p53. CP-31398 also restores the function of mutant p53 proteins by promoting their proper folding and stability.

Biochemical And Physiological Effects

CP-31398 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has been reported to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. CP-31398 has also been shown to inhibit the growth and metastasis of cancer cells in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of CP-31398 is its specificity for the p53 protein, which makes it a promising candidate for cancer therapy. However, CP-31398 has limited solubility in water, which can make it difficult to administer in vivo. In addition, CP-31398 has a short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on CP-31398. One area of focus is the development of analogs with improved solubility and pharmacokinetic properties. Another area of research is the combination of CP-31398 with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further studies are needed to determine the safety and efficacy of CP-31398 in human clinical trials.

Synthesis Methods

The synthesis of CP-31398 involves the reaction of 2-chloro-3-nitrobenzoic acid with 4-methylpiperazine in the presence of a reducing agent. The resulting intermediate is then treated with sodium hydroxide to yield the final product. The synthesis of CP-31398 has been reported in several scientific publications and has been optimized for large-scale production.

Scientific Research Applications

CP-31398 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis (cell death) in cancer cells that have mutated or lost the function of the p53 tumor suppressor protein. CP-31398 has also been shown to restore the function of mutant p53 proteins, leading to increased sensitivity to chemotherapy and radiation therapy. In addition, CP-31398 has been shown to inhibit the growth and metastasis of cancer cells in animal models.

properties

CAS RN

155669-76-4

Product Name

1,4-Naphthalenedione, 2-chloro-3-((4-methyl-1-piperazinyl)amino)-

Molecular Formula

C15H16ClN3O2

Molecular Weight

305.76 g/mol

IUPAC Name

2-chloro-3-[(4-methylpiperazin-1-yl)amino]naphthalene-1,4-dione

InChI

InChI=1S/C15H16ClN3O2/c1-18-6-8-19(9-7-18)17-13-12(16)14(20)10-4-2-3-5-11(10)15(13)21/h2-5,17H,6-9H2,1H3

InChI Key

KUEVGUQDDQGNKW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Canonical SMILES

CN1CCN(CC1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Other CAS RN

155669-76-4

synonyms

2-chloro-3-[(4-methylpiperazin-1-yl)amino]naphthalene-1,4-dione

Origin of Product

United States

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